Home > Products > Building Blocks P427 > (S)-N-Boc-3-morpholineacetic acid
(S)-N-Boc-3-morpholineacetic acid - 839710-38-2

(S)-N-Boc-3-morpholineacetic acid

Catalog Number: EVT-363380
CAS Number: 839710-38-2
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(RS)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA)

  • Compound Description: (RS)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid (ATAA) is a non-selective antagonist of both N-methyl-D-aspartic acid (NMDA) and (RS)-2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA) receptors. []
  • Relevance: While not directly structurally similar to (S)-N-Boc-3-morpholineacetic acid, ATAA shares the characteristic of containing a protected amino acid moiety. Both compounds feature a tert-butoxycarbonyl (Boc) protecting group on the amino group. Additionally, both compounds are designed to interact with specific biological targets, highlighting their relevance in medicinal chemistry and pharmaceutical research. []

(R)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid ((R)-ATAA)

  • Compound Description: (R)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid ((R)-ATAA) is the enantiomer of ATAA that selectively exhibits both NMDA and AMPA receptor antagonism. []
  • Relevance: Similar to ATAA, (R)-ATAA also shares the presence of a Boc-protected amino acid motif with (S)-N-Boc-3-morpholineacetic acid. [] The stereospecificity of (R)-ATAA further emphasizes the importance of chirality in drug design, a feature also relevant to (S)-N-Boc-3-morpholineacetic acid. []

(S)-2-Amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid ((S)-ATAA)

  • Compound Description: (S)-2-amino-2-(5-tert-butyl-3-hydroxyisoxazol-4-yl)acetic acid ((S)-ATAA) is the other enantiomer of ATAA, but unlike (R)-ATAA, it does not exhibit significant NMDA or AMPA receptor antagonism. []
  • Relevance: As an enantiomer of (R)-ATAA, (S)-ATAA demonstrates the importance of stereochemistry in biological activity. It also shares the Boc-protected amino acid structure with (S)-N-Boc-3-morpholineacetic acid. [] This reinforces the significance of stereochemical considerations when designing and studying compounds like (S)-N-Boc-3-morpholineacetic acid. []

(RS)-2-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid ((RS)-AMAA)

  • Compound Description: (RS)-2-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid ((RS)-AMAA) is a potent and selective agonist at the NMDA receptor. []
  • Relevance: While the core structure differs from (S)-N-Boc-3-morpholineacetic acid, (RS)-AMAA falls under the same category of amino acid derivatives. Both compounds highlight the importance of exploring diverse amino acid modifications for specific biological targets. []

(R)-2-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid ((R)-AMAA)

  • Compound Description: (R)-2-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid ((R)-AMAA) is the more potent enantiomer of (RS)-AMAA in its action as an NMDA receptor agonist. []
  • Relevance: Similar to (RS)-AMAA, (R)-AMAA also belongs to the amino acid derivative category. The enantioselective activity of (R)-AMAA further emphasizes the impact of stereochemistry on biological activity, a relevant factor to consider in the study of (S)-N-Boc-3-morpholineacetic acid as well. []

(S)-2-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid ((S)-AMAA)

  • Compound Description: (S)-2-Amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid ((S)-AMAA) is the less potent enantiomer of (RS)-AMAA as an NMDA receptor agonist. []
  • Relevance: (S)-AMAA demonstrates the influence of stereochemistry on biological activity. While its structure differs from (S)-N-Boc-3-morpholineacetic acid, it highlights the diversity of amino acid modifications explored for targeted biological applications. []

N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid (5)

  • Compound Description: This compound is an orthogonally protected derivative of (S)-2,5-diaminopentanoic acid (L-ornithine). It features both a tert-butoxycarbonyl (Boc) and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. []
  • Relevance: This compound illustrates the use of multiple protecting groups in amino acid chemistry, similar to the Boc group utilized in (S)-N-Boc-3-morpholineacetic acid. [] The presence of the Fmoc group offers additional control over deprotection steps, showcasing a common strategy in peptide synthesis and modification. []

(RS)-3'-tert-Butoxycarbonyl-perhydro-1',3'-oxazine-2'-yl acetic acid

  • Compound Description: This compound represents a protected aldehyde building block, where the aldehyde group is masked as an acid-labile N-Boc N,O-acetal. []
  • Relevance: This compound shares the use of the Boc protecting group with (S)-N-Boc-3-morpholineacetic acid. [] It demonstrates the versatility of Boc in protecting diverse functional groups and highlights the importance of orthogonal protection strategies in complex molecule synthesis. []

(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate (5)

  • Compound Description: This compound is an N-Boc-protected oxazolidine synthesized from L-Serine, used as a chiral starting material. It is a valuable synthetic precursor for various medicinal compounds. []
  • Relevance: Like (S)-N-Boc-3-morpholineacetic acid, this compound is derived from a chiral amino acid and features a Boc protecting group. This highlights the importance of starting from chiral building blocks and using appropriate protecting groups in the synthesis of enantiopure compounds. []

1-[2-(5-tert-Butyl-[1,3,4]oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone (LC15-0133)

  • Compound Description: LC15-0133 is a dipeptidyl peptidase-4 inhibitor investigated as a potential therapeutic agent for diabetes. [] Its primary metabolites in rat liver microsomes include hydroxylation and carbonyl reduction products, but notably, a C-demethylated metabolite is generated through nonenzymatic decarboxylation of its carboxylic acid metabolite. []
  • Relevance: While structurally distinct from (S)-N-Boc-3-morpholineacetic acid, LC15-0133 shares the characteristic of containing a tert-butyl group. [] This highlights the prevalence of this substituent in various pharmaceutical compounds and its potential to undergo specific metabolic transformations. []

erythro- and threo-amino-(3'-hydroxy-4',5'-dihydro-isoxazol-5'-yl)-acetic acids

  • Compound Description: These are four enantiomerically pure isomers of tricholomic acid, synthesized via a 1,3-dipolar cycloaddition reaction. Their pharmacological profiles demonstrate distinct interactions with AMPA, KA, NMDA, and mGlu receptors, highlighting the importance of stereochemistry in their activity. []
  • Relevance: Although structurally different from (S)-N-Boc-3-morpholineacetic acid, these compounds are also amino acid derivatives, further demonstrating the diversity of structures within this class and their application as pharmacological tools. [] The study of these isomers emphasizes the crucial role of stereochemistry in receptor interactions and biological activity, a principle applicable to the design and analysis of (S)-N-Boc-3-morpholineacetic acid as well. []
  • Compound Description: These are three non-natural amino acids synthesized as potential covalent inhibitors for protein-protein interactions. They feature a Boc protecting group and a weakly electrophilic warhead (SO2F) designed to target specific lysine residues. []
  • Relevance: These compounds share the utilization of a Boc protecting group with (S)-N-Boc-3-morpholineacetic acid. [] They exemplify the application of amino acid derivatives as tools in chemical biology and drug development, particularly for targeting specific protein interactions. []

5-(6-fluorohexyn-1-yl)-3-[2(S)-2-azetidinylmethoxy]pyridine (ZW-104)

  • Compound Description: ZW-104 is a novel nicotinic acetylcholine receptor (nAChR) ligand with high binding affinity for the α4β2 subtype. Its radiolabeled derivative, 18F-ZW-104, exhibits promising PET imaging properties in baboons, surpassing the performance of previously used radioligands. []
  • Relevance: Though structurally distinct from (S)-N-Boc-3-morpholineacetic acid, the development of ZW-104 showcases the ongoing research into novel ligands targeting specific receptor subtypes. [] It highlights the importance of optimizing pharmacokinetic properties for improved imaging and therapeutic applications, a concept relevant to the development of any biologically active compound, including (S)-N-Boc-3-morpholineacetic acid. []

2-(trimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)methoxy]pyridine triflate (tmat-Nifene, 1)

  • Compound Description: This compound is a new precursor for the improved radiosynthesis of 18F-Nifene, a PET radioligand for imaging nicotinic α4β2 receptors. It features a Boc-protected pyrrolidine ring and a trimethylamino triflate (tmat) group. []
  • Relevance: The presence of the Boc protecting group links tmat-Nifene to (S)-N-Boc-3-morpholineacetic acid. [] This precursor's efficient synthesis and improved separation properties highlight the ongoing efforts to optimize radiolabeling procedures for PET imaging, a critical aspect of drug development and neuropharmacological research. []

8-(N,N-dimethylaminonaphthalen-1-yl)acetic acid tert-butyl ester (1)

  • Compound Description: This compound is designed as a model for studying proton transfer at carbon, mimicking the mechanism of mandelate racemase. It incorporates a tert-butyl ester and a peri-dimethylamino substituent on a naphthalene ring. []
  • Relevance: Although structurally different from (S)-N-Boc-3-morpholineacetic acid, both compounds utilize tert-butyl ester as a protecting group. [] This emphasizes the widespread use of such protecting groups in organic synthesis and their relevance in modulating reactivity and stability. []

Diaza-bicyclooctane (DBO) Derivatives A1–23

  • Compound Description: These are a series of DBO derivatives with amidine substituents at the C2 position. They exhibit moderate β-lactamase inhibition activity in the presence of meropenem and are being investigated as potential new β-lactamase inhibitors. []
  • Relevance: While structurally distinct from (S)-N-Boc-3-morpholineacetic acid, these DBO derivatives highlight the importance of exploring diverse scaffolds and functional groups in the development of new therapeutic agents, particularly for combatting antibiotic resistance. []

(R,S(S))-(2-tert-Butoxycarbonylamino-2-methoxycarbonyl-ethylsulfinyl)ethene (22)

  • Compound Description: This compound is the methyl ester of Boc-protected nor-alliin, synthesized from L-cysteine through a sulfenic acid intermediate. It showcases the versatility of L-cysteine as a building block for chiral sulfoxides with potential biological activity. []
  • Relevance: The use of a Boc-protected amino acid moiety links this compound to (S)-N-Boc-3-morpholineacetic acid. [] It demonstrates the applicability of L-cysteine in synthesizing enantiomerically pure sulfoxides, adding to the diversity of chiral building blocks used in medicinal chemistry. []
  • Compound Description: These compounds are analogs of amanin, a cyclic peptide toxin. They are synthesized from L-cysteine through a bicyclic thioether intermediate and exhibit RNA polymerase II inhibition activity. []
  • Relevance: The synthesis of Ile3-amaninamide and its sulfoxide further illustrates the use of L-cysteine as a starting material for generating complex cyclic peptides with diverse biological activities. While structurally different from (S)-N-Boc-3-morpholineacetic acid, these compounds highlight the potential of amino acid derivatives in the development of both therapeutic and research tools. []

[Gly17]-β-Endorphin

  • Compound Description: This synthetic analog of human β-endorphin (β-EP) features a glycine residue at position 17 and exhibits reduced analgesic potency and opiate-receptor binding activity compared to natural β-EP. []
  • Relevance: This compound demonstrates the impact of single amino acid substitutions on biological activity. While the structure differs from (S)-N-Boc-3-morpholineacetic acid, this study emphasizes the importance of exploring structure-activity relationships in peptide chemistry and drug design. []

[B10-Aspartic Acid]Insulin (human)

  • Compound Description: This synthetic human insulin analogue, with aspartic acid replacing histidine at position B10, displays significantly enhanced binding affinity to insulin receptors and increased potency in lipogenesis assays compared to natural insulin. []
  • Relevance: Although not directly structurally related, this compound highlights the dramatic impact of single amino acid substitutions on protein function and biological activity, a concept relevant to the study of any modified amino acid derivative, including (S)-N-Boc-3-morpholineacetic acid. []
Source and Classification

The chemical is synthesized from morpholine and acetic acid derivatives, with the Boc group being introduced to protect the amine functionality during synthesis. Its chemical structure can be denoted by the molecular formula C11H19NO5C_{11}H_{19}NO_{5} and it has a CAS number of 839710-38-2. It is classified under organic compounds with significant relevance in medicinal chemistry due to its applications in drug synthesis and development.

Synthesis Analysis

The synthesis of (S)-N-Boc-3-morpholineacetic acid typically involves several key steps:

  1. Formation of Morpholine Derivative: The starting material, morpholine, undergoes acylation with an appropriate acyl chloride or anhydride to introduce the acetic acid moiety.
  2. Boc Protection: The nitrogen atom in the morpholine ring is protected using tert-butyloxycarbonyl chloride, which reacts with the amine to form the Boc-protected amine.
  3. Purification: The product is purified through methods such as recrystallization or chromatography to achieve high purity levels (≥ 97%).

Technical parameters such as reaction temperature, solvent choice (e.g., dichloromethane), and reaction time are critical for optimizing yield and purity.

Molecular Structure Analysis

The molecular structure of (S)-N-Boc-3-morpholineacetic acid features a morpholine ring, an acetic acid side chain, and a tert-butyloxycarbonyl group.

  • Molecular Formula: C11H19NO5C_{11}H_{19}NO_{5}
  • Molar Mass: 245.27 g/mol
  • Density: Approximately 1.179 g/cm³
  • Melting Point: Ranges from 74°C to 78°C
  • Boiling Point: Predicted at around 388.2°C
  • pKa: Approximately 4.60

The three-dimensional conformation of this compound allows for specific interactions with biological targets, making it valuable for medicinal chemistry.

Chemical Reactions Analysis

(S)-N-Boc-3-morpholineacetic acid participates in various chemical reactions:

  1. Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can further participate in coupling reactions.
  2. Esterification: The carboxylic acid group can react with alcohols to form esters, useful in drug formulation.
  3. Amide Formation: The free amine can react with carboxylic acids or activated esters to form amides, expanding its utility in peptide synthesis.

These reactions are essential for synthesizing complex molecules required in pharmaceutical development.

Mechanism of Action

The mechanism of action for (S)-N-Boc-3-morpholineacetic acid primarily relates to its role as an intermediate in the synthesis of biologically active compounds. Upon deprotection, the resulting amine can interact with various receptors or enzymes within biological systems. For instance, it may serve as a building block for compounds targeting inflammatory pathways or joint rheumatism.

Physical and Chemical Properties Analysis

The physical properties of (S)-N-Boc-3-morpholineacetic acid include:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.
  • Stability: Stable under normal laboratory conditions but sensitive to moisture and acidic environments.

These properties are crucial for handling and storage, influencing its application in laboratory settings.

Applications

(S)-N-Boc-3-morpholineacetic acid has significant applications in:

  1. Pharmaceutical Development: Used as an intermediate in synthesizing drugs targeting conditions such as joint rheumatism, inflammatory bowel disease, and scleroderma.
  2. Chemical Research: Serves as a chiral building block for developing new compounds with potential therapeutic effects.
  3. Biotechnology: Utilized in peptide synthesis and other bioconjugation strategies due to its reactive functional groups.

Properties

CAS Number

839710-38-2

Product Name

(S)-N-Boc-3-morpholineacetic acid

IUPAC Name

2-[(3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]acetic acid

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1

InChI Key

QVOPNRRQHPWQMF-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC1CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCOC[C@@H]1CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.